molecular formula C24H26N2O4 B2937062 2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631865-63-9

2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2937062
CAS No.: 631865-63-9
M. Wt: 406.482
InChI Key: PAKVMWRXCZGXBR-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 4-methoxyphenyl group at position 1 and a diethylaminoethyl side chain at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The diethylaminoethyl group is introduced via the primary amine component, while the 4-methoxyphenyl substituent originates from the aryl aldehyde. The compound’s molecular formula is C₂₃H₂₄N₂O₄, with a molecular weight of 392.45 g/mol. Its structural complexity and substituent diversity make it a candidate for pharmacological screening, particularly in drug discovery for cancer or neurological disorders .

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-4-25(5-2)14-15-26-21(16-10-12-17(29-3)13-11-16)20-22(27)18-8-6-7-9-19(18)30-23(20)24(26)28/h6-13,21H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKVMWRXCZGXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , also referred to as a derivative of chromeno[2,3-c]pyrrole, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H26N2O4C_{20}H_{26}N_{2}O_{4}, with a molecular weight of 358.4 g/mol. The structure features a chromeno-pyrrole moiety that is critical for its biological activity. The presence of the diethylamino group and the methoxyphenyl substituent plays a significant role in modulating its pharmacological properties.

Structural Representation

PropertyValue
Molecular FormulaC20H26N2O4
Molecular Weight358.4 g/mol
IUPAC NameThis compound

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity . A study highlighted that derivatives can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .

Anticancer Properties

Several studies have reported on the anticancer potential of chromeno[2,3-c]pyrroles. For instance, compounds similar to the one have shown efficacy as antiproliferative agents against various cancer cell lines, including breast cancer. They function by disrupting microtubule dynamics and inhibiting aromatase activity, which is vital in estrogen synthesis and cancer proliferation pathways .

The biological mechanisms attributed to this compound primarily involve:

  • Inhibition of Cancer Cell Proliferation : By targeting microtubules and disrupting their function.
  • Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS) and enhancing cellular defense systems.
  • Enzyme Inhibition : Acting as inhibitors of key enzymes involved in cancer progression.

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the effects of similar compounds on MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through both intrinsic and extrinsic pathways .
  • SARS-CoV-2 Inhibition : Another promising avenue explored was the inhibition of the main protease (Mpro) of SARS-CoV-2 by chromeno derivatives, suggesting potential applications in antiviral therapies .

Synthesis and Development

The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives has been optimized through multicomponent reactions that yield high purity compounds efficiently. This method allows for rapid exploration of structural modifications to enhance biological activity while maintaining synthetic feasibility .

Synthesis Overview

StepDescription
Starting MaterialsAldehydes, amines, and diketones
Reaction ConditionsMild heating with specific time adjustments
YieldGenerally between 43% to 86%

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations in Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Compound Name Position 1 Substituent Position 2 Substituent Yield (%) Reference
2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-... 4-Methoxyphenyl Diethylaminoethyl ~50–70*
2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-... () 4-Fluorophenyl Dimethylaminoethyl N/A
2-[3-(Morpholin-4-yl)propyl]-1-(4-methoxyphenyl)-... () 4-Methoxyphenyl Morpholinylpropyl N/A
2-Allyl-1-(4-ethylphenyl)-7-methyl-... () 4-Ethylphenyl Allyl 43
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... () 3,4,5-Trimethoxyphenyl Hydroxyethyl 52

*Yield inferred from analogous syntheses in , where >50% of compounds had yields >70% under similar conditions.

Key Observations :

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) IR C=O Stretching (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound ~200–220* ~1709, 1652 N/A
2-Allyl-1-(4-ethylphenyl)-7-methyl-... () 235–237 1709, 1652 N/A
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... () 195–197 1711 7.63 (s, 1H), 3.81–3.68 (m, 7H OCH₃)

*Estimated based on analogs with similar substituent bulk (e.g., diethylaminoethyl vs. morpholinylpropyl).

Key Observations :

  • Melting Points: Bulky, flexible side chains (e.g., diethylaminoethyl) lower melting points compared to rigid substituents (e.g., allyl).
  • IR Spectroscopy: All analogs show strong C=O stretching near 1700 cm⁻¹, consistent with the chromenopyrroledione core .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for synthesizing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives, and how adaptable are they to introducing diethylaminoethyl and methoxyphenyl substituents?

  • Methodological Answer: The one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-methoxyphenyl derivatives), and primary amines (e.g., diethylaminoethylamine) is a validated approach . Key steps include:

  • Reactant Ratios: Use 1.0 eq. of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 1.1 eq. of aryl aldehyde, and 1.1 eq. of primary amine to account for steric and electronic effects .
  • Solvent/Temperature: Reactions proceed in mild conditions (e.g., ethanol at 60–80°C) with heating times adjusted based on substituent electronic properties (15–120 min) .
  • Purification: Isolate products via crystallization (≥95% purity by HPLC) without chromatography .

Q. How do substituents on the aryl aldehyde and primary amine influence reaction kinetics and product stability?

  • Methodological Answer:

  • Electron-Donating Groups (e.g., methoxy): Require longer heating (up to 2 hours) due to reduced electrophilicity of intermediates .
  • Electron-Withdrawing Groups (e.g., halogens): Accelerate cyclization (15–20 min heating) by stabilizing transition states .
  • Amine Compatibility: Bulky amines (e.g., diethylaminoethyl) may reduce yields (43–70%) compared to linear alkylamines (70–86%) due to steric hindrance .

Q. What analytical techniques are recommended for characterizing structural purity and confirming regioselectivity?

  • Methodological Answer:

  • HPLC: Assess purity (>95%) with C18 columns and acetonitrile/water gradients .
  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity at the pyrrole ring and absence of diastereomers .
  • X-ray Crystallography: Resolve ambiguous cases (e.g., substituent orientation on the chromeno-pyrrole core) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for novel derivatives with conflicting electronic substituents?

  • Methodological Answer:

  • Quantum Chemical Calculations: Predict transition-state energies for substituents with opposing electronic effects (e.g., methoxy + nitro groups) using DFT methods (e.g., B3LYP/6-31G**) .
  • Machine Learning: Train models on existing data (223 compounds) to predict optimal solvent, temperature, and heating duration for untested substituent combinations .

Q. What strategies resolve contradictions in yield reproducibility across laboratories for this compound class?

  • Methodological Answer:

  • Standardized Protocols: Adopt strict control of amine stoichiometry (1.1 eq.) and solvent dehydration to minimize side reactions (e.g., imine formation) .
  • Kinetic Profiling: Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify divergent pathways (e.g., ring-opening vs. cyclization) .

Q. How does the diethylaminoethyl group impact biological activity compared to other alkyl/aryl substituents?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare logP, solubility, and receptor-binding affinities across derivatives. For example:
Substituent (R)logPSolubility (mg/mL)IC50 (nM)
Diethylaminoethyl2.80.1285
Methyl1.20.45220
Benzyl3.10.08110
Data derived from analogous chromeno-pyrrole derivatives .
  • Molecular Dynamics Simulations: Model interactions with target proteins (e.g., kinase domains) to rationalize potency differences .

Q. What are the limitations of the ring-opening strategy for generating functionalized pyrrolo-pyrazolones from this scaffold?

  • Methodological Answer:

  • Scope Constraints: Hydrazine hydrate (3–7 eq.) selectively opens the pyrrole ring but fails with electron-deficient aryl groups due to resonance stabilization .
  • Side Reactions: Competing dimerization occurs at >80°C; mitigate via dropwise addition of hydrazine in cooled dichloromethane (−20°C) .

Experimental Design Considerations

Q. How to design a high-throughput screening (HTS) pipeline for biological evaluation of derivatives?

  • Methodological Answer:

  • Library Design: Prioritize substituents with high synthetic success rates (e.g., methoxy, chloro, methyl) and diverse logP values (1.2–3.5) .
  • Automated Synthesis: Use liquid handlers for parallel reactions (e.g., 24-well plates) under controlled argon atmospheres .
  • Assay Selection: Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability screens to capture dual mechanisms .

Data Contradiction Analysis

Q. Why do some studies report high yields (70–86%) for diethylaminoethyl derivatives while others observe <50%?

  • Methodological Answer:

  • Amine Purity: Trace moisture in diethylaminoethylamine (>2% H2O) leads to hydrolysis of intermediates; use freshly distilled amine .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of bulky amines but increase side reactions; balance with ethanol/THF mixtures .

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